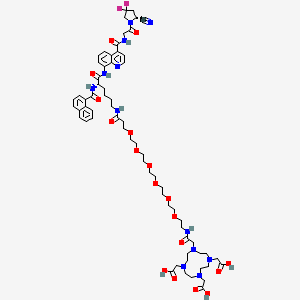
Fap-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fap-IN-1 is a fibroblast activation protein inhibitor with a high affinity for fibroblast activation protein. Fibroblast activation protein is a type II integral serine protease that is specifically expressed by activated fibroblasts, particularly in cancer-associated fibroblasts within the tumor stroma. This compound has shown significant potential in cancer research due to its ability to inhibit fibroblast activation protein, which plays a crucial role in promoting tumor growth, invasion, metastasis, and immunosuppression .
準備方法
Synthetic Routes and Reaction Conditions
Fap-IN-1 can be synthesized using a variety of methods. One common approach involves the use of squaric acid-containing bifunctional chelators such as DOTA and DATA 5m. These chelators are coupled with a fibroblast activation protein-targeting moiety to create the final compound. The synthesis involves several steps, including the preparation of the chelator-linker system, coupling with the fibroblast activation protein-targeting moiety, and radiolabeling with gallium-68 .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening methods to ensure high yield and purity. The process includes the preparation of the chelator-linker system, coupling with the fibroblast activation protein-targeting moiety, and radiolabeling. Quality control measures such as high-performance liquid chromatography and mass spectrometry are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Fap-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions usually involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties, making them useful for further research and development .
科学的研究の応用
Fap-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of fibroblast activation protein and its effects on various chemical pathways.
Biology: Employed in cell culture studies to investigate the role of fibroblast activation protein in cellular processes such as proliferation, migration, and differentiation.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a therapeutic agent for cancer treatment. It has shown promise in inhibiting tumor growth and metastasis in various cancer models.
Industry: Applied in the development of diagnostic and therapeutic radiopharmaceuticals for cancer imaging and treatment
作用機序
Fap-IN-1 exerts its effects by selectively inhibiting fibroblast activation protein. This inhibition disrupts the proteolytic remodeling of the extracellular matrix, which is essential for tumor growth, invasion, and metastasis. The molecular targets of this compound include the active site of fibroblast activation protein, where it binds and prevents the enzyme from cleaving its substrates. This inhibition leads to reduced tumor progression and enhanced immune response against the tumor .
類似化合物との比較
Fap-IN-1 is unique in its high affinity and selectivity for fibroblast activation protein compared to other similar compounds. Some similar compounds include:
UAMC1110: Another potent fibroblast activation protein inhibitor with low nanomolar affinity.
FAP-2286: A fibroblast activation protein-targeting radiopharmaceutical with prolonged retention in cancer-associated fibroblasts-expressing tissue.
DOTAGA.Glu.FAPi: A dimeric fibroblast activation protein inhibitor with improved tumor retention time.
特性
分子式 |
C65H88F2N12O18 |
|---|---|
分子量 |
1363.5 g/mol |
IUPAC名 |
2-[4,7-bis(carboxymethyl)-10-[2-[2-[2-[2-[2-[2-[2-[3-[[(5S)-6-[[4-[[2-[(2R)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-8-yl]amino]-5-(naphthalene-1-carbonylamino)-6-oxohexyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C65H88F2N12O18/c66-65(67)39-48(40-68)79(46-65)57(82)41-72-62(89)52-14-17-71-61-50(52)10-6-13-53(61)73-64(91)54(74-63(90)51-11-5-8-47-7-1-2-9-49(47)51)12-3-4-16-69-55(80)15-27-92-29-31-94-33-35-96-37-38-97-36-34-95-32-30-93-28-18-70-56(81)42-75-19-21-76(43-58(83)84)23-25-78(45-60(87)88)26-24-77(22-20-75)44-59(85)86/h1-2,5-11,13-14,17,48,54H,3-4,12,15-16,18-39,41-46H2,(H,69,80)(H,70,81)(H,72,89)(H,73,91)(H,74,90)(H,83,84)(H,85,86)(H,87,88)/t48-,54+/m1/s1 |
InChIキー |
QNMPHRIBWDZTLY-ZWDFXXDJSA-N |
異性体SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)NC2=CC=CC3=C(C=CN=C32)C(=O)NCC(=O)N4CC(C[C@@H]4C#N)(F)F)NC(=O)C5=CC=CC6=CC=CC=C65)CC(=O)O)CC(=O)O)CC(=O)O |
正規SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NC2=CC=CC3=C(C=CN=C32)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)NC(=O)C5=CC=CC6=CC=CC=C65)CC(=O)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


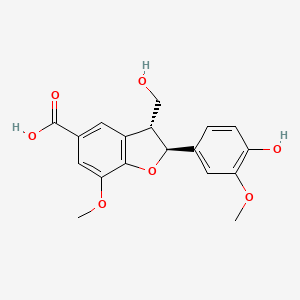
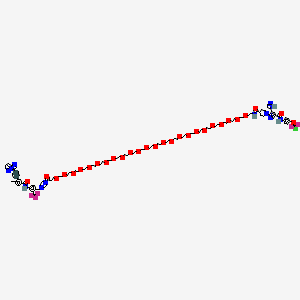

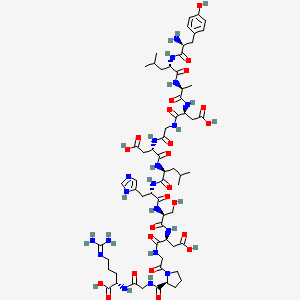
furan-6-yl] nitrate](/img/structure/B12391928.png)
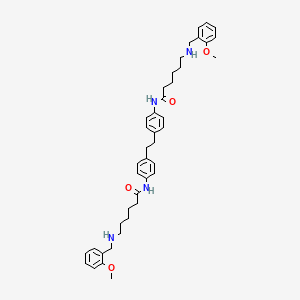
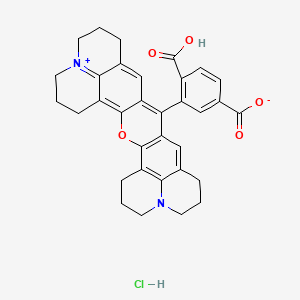
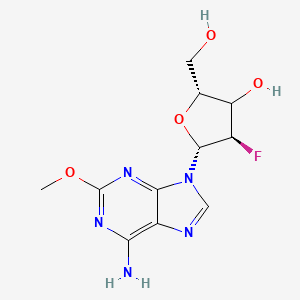
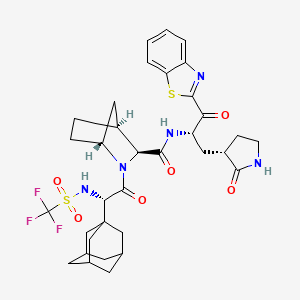
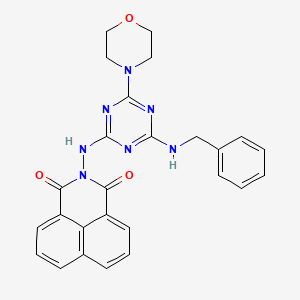
![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)
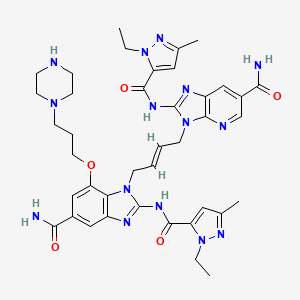
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
